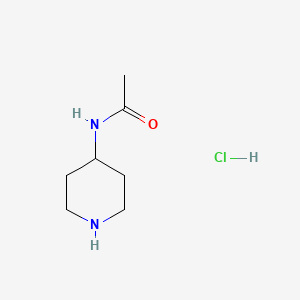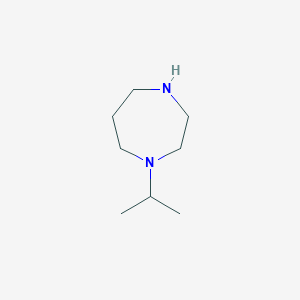
1-Isopropyl-1,4-diazepane
Descripción general
Descripción
1-Isopropyl-1,4-diazepane is a heterocyclic organic compound with the molecular formula C8H18N2. It features a diazepane ring substituted with an isopropyl group.
Aplicaciones Científicas De Investigación
1-Isopropyl-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of diazepines, including 1-Isopropyl-[1,4]diazepane, involves facilitating the activity of gamma-aminobutyric acid (GABA) at various sites . Specifically, diazepines bind at an allosteric site at the interface between the alpha and gamma subunits on GABA-A receptor chloride ion channels .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-Isopropyl-[1,4]diazepane plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver . The nature of these interactions often involves the binding of 1-Isopropyl-[1,4]diazepane to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with other biomolecules, such as transport proteins, influencing their function and stability.
Cellular Effects
The effects of 1-Isopropyl-[1,4]diazepane on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving GABA receptors . This interaction can lead to changes in gene expression and cellular metabolism, affecting the overall function of the cell. For instance, 1-Isopropyl-[1,4]diazepane may modulate the activity of GABAergic neurons, leading to alterations in neurotransmitter release and synaptic plasticity.
Molecular Mechanism
At the molecular level, 1-Isopropyl-[1,4]diazepane exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific receptors or enzymes, leading to either inhibition or activation of their activity . For example, its interaction with GABA receptors can enhance the inhibitory effects of GABA, resulting in decreased neuronal excitability. Additionally, 1-Isopropyl-[1,4]diazepane may influence gene expression by modulating transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Isopropyl-[1,4]diazepane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 1-Isopropyl-[1,4]diazepane remains stable under specific conditions, but its activity may decrease over time due to degradation or interaction with other compounds. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of temporal factors in its biochemical analysis.
Dosage Effects in Animal Models
The effects of 1-Isopropyl-[1,4]diazepane vary with different dosages in animal models. At lower doses, the compound may exhibit anxiolytic or sedative effects, similar to other diazepane derivatives . At higher doses, it may induce toxic or adverse effects, such as respiratory depression or neurotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
1-Isopropyl-[1,4]diazepane is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound undergoes hepatic microsomal oxidation, N-dealkylation, or aliphatic hydroxylation, followed by glucuronide conjugation. Enzymes such as cytochrome P450 play a significant role in these metabolic processes, influencing the compound’s pharmacokinetics and overall activity.
Transport and Distribution
Within cells and tissues, 1-Isopropyl-[1,4]diazepane is transported and distributed through interactions with specific transporters or binding proteins . These interactions can affect the compound’s localization and accumulation, potentially influencing its activity and function. For instance, binding to plasma proteins may facilitate its transport across cell membranes, while interactions with intracellular transporters may determine its subcellular distribution.
Subcellular Localization
The subcellular localization of 1-Isopropyl-[1,4]diazepane is an important factor in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 1-Isopropyl-[1,4]diazepane is crucial for elucidating its biochemical and cellular effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1,4-diazepane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-diaminobutane with isopropyl halides under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound often involves continuous flow synthesis techniques. These methods offer advantages such as improved yield, reduced reaction times, and enhanced safety. The use of microreactors and automated systems allows for precise control over reaction parameters, making it feasible to produce the compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions: 1-Isopropyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced diazepane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced diazepane derivatives.
Substitution: Substituted diazepane compounds.
Comparación Con Compuestos Similares
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Fludiazepam: Another benzodiazepine with similar pharmacological effects.
Nordazepam: A metabolite of diazepam with a longer half-life and similar therapeutic uses
Uniqueness: 1-Isopropyl-1,4-diazepane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other benzodiazepines, it features an isopropyl group, which can influence its pharmacokinetics and pharmacodynamics. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
1-propan-2-yl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(2)10-6-3-4-9-5-7-10/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGFJPJTBTYPNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481770 | |
| Record name | 1-Isopropyl-homopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59039-61-1 | |
| Record name | 1-Isopropyl-homopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
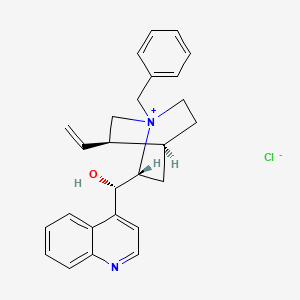
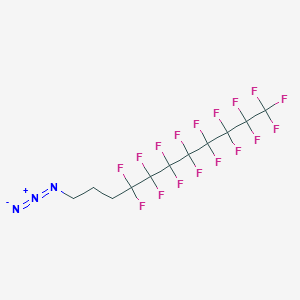


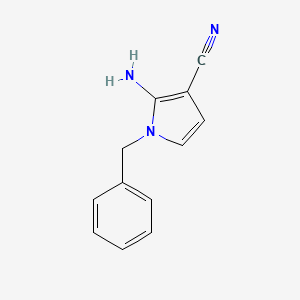
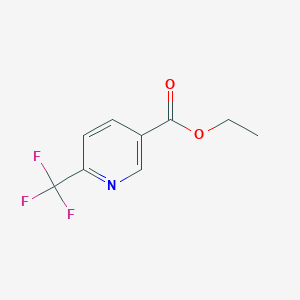
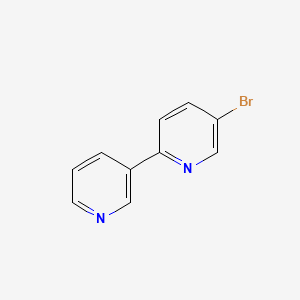

![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)

![1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1280974.png)
